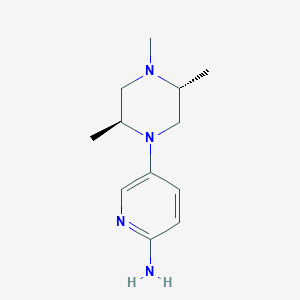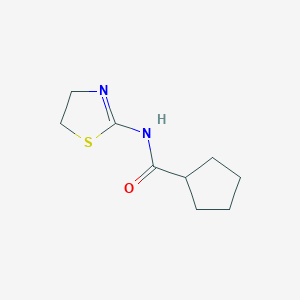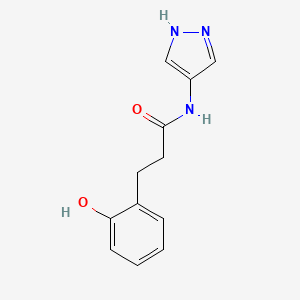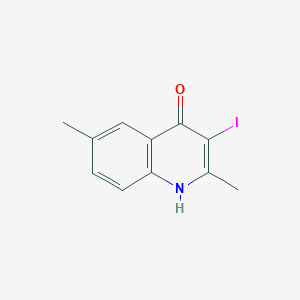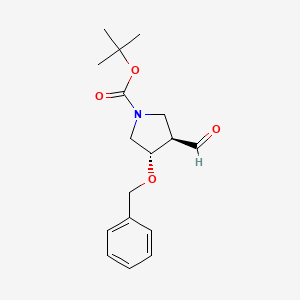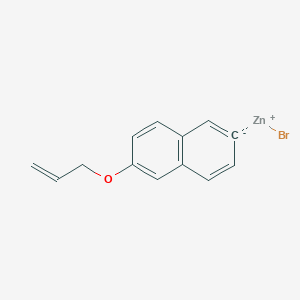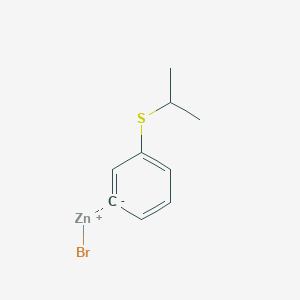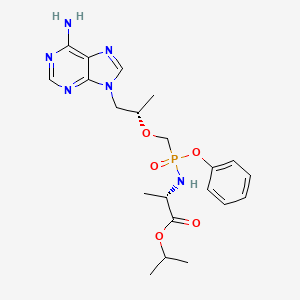
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate is a complex organic compound with a molecular formula of C21H29N6O7P This compound is notable for its intricate structure, which includes a purine base, an alanine derivative, and a phenoxyphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the alanine derivative. The phenoxyphosphoryl group is then added through a series of phosphorylation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The final product is typically purified using chromatographic techniques to remove any impurities and ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the phenoxyphosphoryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine base or the phenoxyphosphoryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while substitution reactions can introduce new functional groups to the molecule.
Applications De Recherche Scientifique
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, particularly those involving nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets. The purine base allows it to interact with nucleic acids, potentially inhibiting or modifying their function. The phenoxyphosphoryl group can participate in phosphorylation reactions, affecting various biochemical pathways. These interactions make it a promising candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenofovir: An antiviral compound with a similar purine base structure.
Adefovir: Another antiviral agent with structural similarities.
Cidofovir: A nucleotide analogue used in antiviral therapy.
Uniqueness
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate is unique due to its combination of a purine base, an alanine derivative, and a phenoxyphosphoryl group. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C21H29N6O5P |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
propan-2-yl (2S)-2-[[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33?/m0/s1 |
Clé InChI |
LDEKQSIMHVQZJK-DCRMISJQSA-N |
SMILES isomérique |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 |
SMILES canonique |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


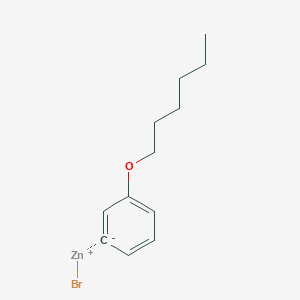
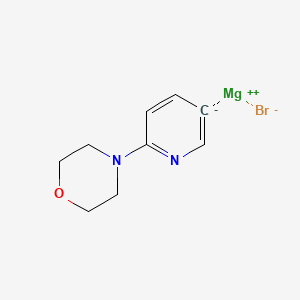

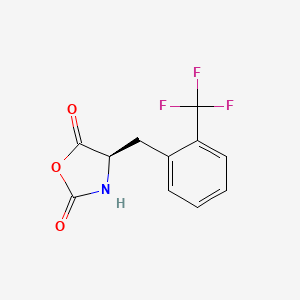
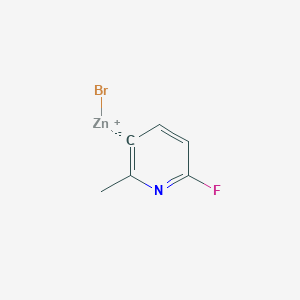
![n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide](/img/structure/B14888400.png)
